molecular formula C12H13NO4 B8365119 Methyl 2-(6-methoxy-1,2-benzisoxazol-3-yl)propanoate

Methyl 2-(6-methoxy-1,2-benzisoxazol-3-yl)propanoate

Cat. No. B8365119
M. Wt: 235.24 g/mol
InChI Key: INSYANZYRUQPMS-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

To a solution of methyl (6-methoxy-1,2-benzisoxazol-3-yl)acetate (3.00 g, 13.6 mmol) in anhydrous THF (70 mL) was added 60% sodium hydride (544 mg, 13.6 mmol) under ice-cooling. After stirring for 30 min, methyl iodide (0.929 mL, 14.9 mmol) in THF (4 mL) was added dropwise thereto, and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with 10% aqueous potassium carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. This solution was applied to basic silica gel column chromatography (ethyl acetate) to give the title compound (3.19 g, quantitative) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
544 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.929 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:8][O:9][C:5]=2[CH:4]=1.[H-].[Na+].[CH3:19]I.O>C1COCC1>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[C:7]([CH:10]([CH3:19])[C:11]([O:13][CH3:14])=[O:12])=[N:8][O:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC2=C(C(=NO2)CC(=O)OC)C=C1
Name
Quantity
544 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.929 mL
Type
reactant
Smiles
CI
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 10% aqueous potassium carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC2=C(C(=NO2)C(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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